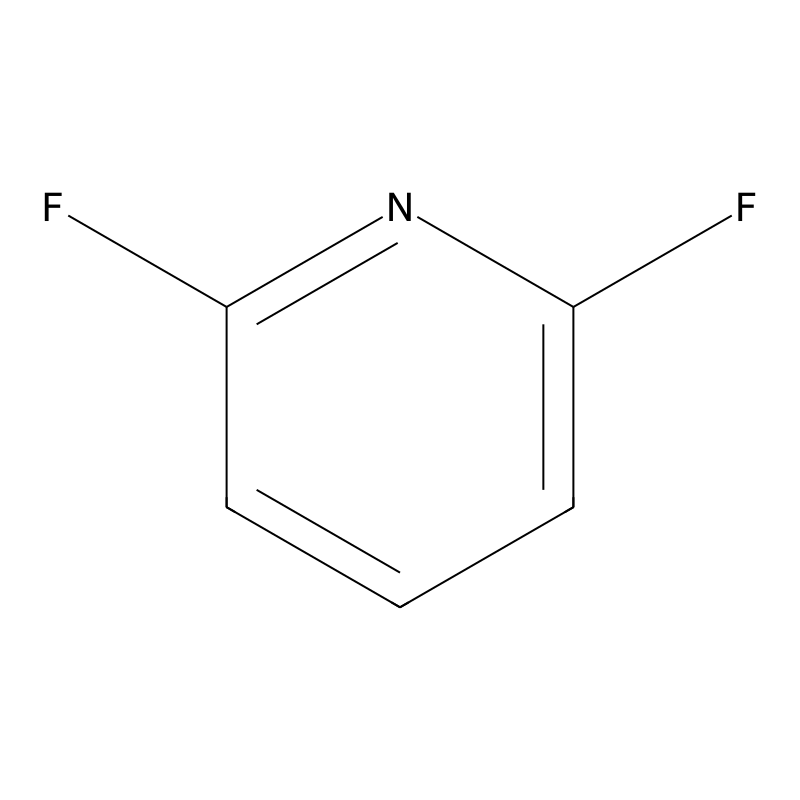

2,6-Difluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,6-Difluoropyridine is a highly electron-deficient, fluorinated heterocyclic building block widely procured for advanced pharmaceutical and agrochemical synthesis. Characterized by two highly electronegative fluorine atoms at the 2- and 6-positions of the pyridine ring, it serves as a premium precursor for nucleophilic aromatic substitution (SNAr) and directed ortho-metalation (DoM). For industrial buyers and synthetic chemists, its primary value lies in its ability to undergo rapid, catalyst-free substitutions and highly regioselective functionalizations under mild conditions. This streamlines the synthesis of complex 2,6-disubstituted and 2,3,6-trisubstituted pyridine scaffolds, significantly reducing process complexity compared to its chlorinated analogs [1].

Procuring cheaper analogs like 2,6-dichloropyridine often results in hidden downstream costs due to fundamentally different reactivity profiles. While 2,6-dichloropyridine typically requires harsh thermal conditions, strong bases, or expensive transition-metal catalysts (e.g., palladium for Buchwald-Hartwig couplings) to achieve amination or etherification, 2,6-difluoropyridine readily undergoes SNAr under mild, catalyst-free conditions due to the superior leaving-group ability of fluorine in aromatic substitutions [1]. Furthermore, substituting with 2-fluoropyridine limits the scaffold to mono-substitution, while highly fluorinated analogs like 2,4,6-trifluoropyridine alter regiocontrol entirely by preferentially reacting at the 4-position rather than the 2- or 6-positions [2]. Therefore, 2,6-difluoropyridine is strictly required when precise, sequential functionalization at the 2- and 6-positions is necessary for drug scaffold assembly.

References

- [1] Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017.

- [2] Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines. Organic Letters, 2004.

Superior SNAr Reactivity and Catalyst-Free Processing

2,6-Difluoropyridine demonstrates vastly superior reactivity in nucleophilic aromatic substitution (SNAr) compared to its chlorinated analog. The highly electronegative fluorine atoms strongly activate the pyridine ring, allowing for rapid, catalyst-free displacement by amines, alcohols, and azoles under mild basic conditions, frequently achieving yields of 70-86% in complex coupling sequences [1]. In contrast, achieving similar substitutions with 2,6-dichloropyridine typically requires transition-metal catalysis or significantly harsher thermal conditions, increasing process complexity, heavy metal contamination risks, and overall cost.

| Evidence Dimension | SNAr Leaving Group Reactivity |

| Target Compound Data | Rapid, catalyst-free substitution at 2- and 6-positions (70-86% yields in sequential couplings) |

| Comparator Or Baseline | 2,6-Dichloropyridine (requires elevated temperatures or Pd/Cu catalysis for equivalent amination) |

| Quantified Difference | Elimination of transition-metal catalyst requirements and reduction in reaction temperature |

| Conditions | Standard nucleophilic amination or etherification workflows |

Eliminating the need for expensive palladium catalysts and harsh heating directly reduces scale-up costs and simplifies downstream purification.

Quantitative Ortholithiation via Autocatalytic LDA Deaggregation

2,6-Difluoropyridine undergoes quantitative ortholithiation at the 3-position when treated with lithium diisopropylamide (LDA) at -78 °C. Mechanistic rate studies reveal that the compound facilitates a unique substrate-assisted and autocatalytic deaggregation of the LDA dimer, proceeding via 2:2 LDA–ArLi mixed tetramers[1]. This results in exceptionally rapid and complete metalation, allowing for highly efficient subsequent trapping with electrophiles. This autocatalytic kinetic profile ensures faster and more reliable conversion than less activated analogs like 2-fluoropyridine.

| Evidence Dimension | Ortholithiation Efficiency |

| Target Compound Data | Quantitative lithiation at -78 °C via accelerated autocatalytic pathways |

| Comparator Or Baseline | 2-Fluoropyridine (slower lithiation rates, distinct aggregation kinetics) |

| Quantified Difference | Near 100% conversion to the aryllithium intermediate under standard cryogenic conditions with accelerated kinetics |

| Conditions | LDA in THF at -78 °C |

Quantitative metalation ensures high yields of complex trisubstituted building blocks without the need for excess reagents or prolonged cryogenic processing times.

Stepwise Regiocontrol for Non-Symmetrical Scaffolds

The presence of two identical, highly reactive fluorines allows 2,6-difluoropyridine to be used for sequential, stepwise SNAr reactions. By controlling stoichiometry and temperature, the first fluorine can be displaced by one nucleophile, leaving the second fluorine intact for subsequent displacement by a different nucleophile. This stepwise regiocontrol is routinely leveraged to synthesize non-symmetrical bisazolyl pyridines and macrocyclic kinase inhibitors, a synthetic sequence that is virtually impossible to achieve cleanly and in high yield with 2,6-dichloropyridine due to its sluggish reactivity and poor stepwise differentiation [1].

| Evidence Dimension | Sequential Substitution Capability |

| Target Compound Data | Enables high-yield, stepwise non-symmetrical di-substitution via tandem SNAr |

| Comparator Or Baseline | 2,6-Dichloropyridine (poor stepwise differentiation, prone to mixtures or unreacted starting material) |

| Quantified Difference | Allows one-pot or two-step non-symmetrical functionalization without transition metals |

| Conditions | Sequential addition of distinct nucleophiles (e.g., amines, pyrazoles) under mild basic conditions |

Provides a direct, high-yield synthetic route to non-symmetrical pharmaceutical scaffolds, minimizing the number of synthetic steps and avoiding complex separations.

Synthesis of Protein Kinase Inhibitors (PKCθ)

2,6-Difluoropyridine is the optimal starting material for synthesizing 2,3,6-trisubstituted pyridine cores found in novel Protein Kinase C theta (PKCθ) inhibitors. Its ability to undergo directed lithiation at the 3-position followed by sequential SNAr at the 2- and 6-positions allows for the rapid, high-yield assembly of macrocyclic drug derivatives without relying on heavy-metal catalysis [1].

Development of Non-Symmetrical Bisazolyl Pyridine Ligands

In organometallic chemistry and materials science, the compound is utilized to synthesize non-symmetrical bisazolyl pyridines. The stepwise displacement of the fluorine atoms by different pyrazole or indazole nucleophiles provides precise control over the ligand's steric and electronic properties, which is crucial for tuning photophysical and chelating behaviors [2].

Continuous Flow SNAr Processing

Due to its exceptionally fast reaction kinetics and catalyst-free SNAr capabilities, 2,6-difluoropyridine is highly suited for continuous flow manufacturing of fluorinated heteroaromatics. It prevents the reactor fouling associated with transition-metal catalysts and allows for precise thermal control of the highly exothermic substitution steps, ensuring safe and scalable production [1].

References

- [1] Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017.

- [2] Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines. Organic Letters, 2004.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant